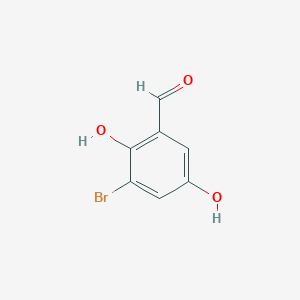

3-Bromo-2,5-dihydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZWBCVHXZRSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Antioxidant Activity

The antioxidant properties of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) are well-documented, operating through multiple molecular pathways to protect cells from oxidative damage.

Direct Radical Scavenging and Inhibition of Oxidative Stress: BDB has demonstrated the ability to directly scavenge various free radicals, including DPPH, hydroxyl, and alkyl radicals. jmb.or.kr In cellular models, it effectively inhibits hydrogen peroxide (H₂O₂)-induced lipid peroxidation and the generation of reactive oxygen species (ROS). jmb.or.kr This direct antioxidant action is a primary defense mechanism against cellular damage. Studies have also shown that BDB can reduce intracellular ROS levels induced by environmental stressors like fine particulate matter (PM₂.₅). nih.gov

Activation of the Nrf2/HO-1 Pathway: A key mechanism underlying BDB's protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Under normal conditions, Nrf2 is bound to its inhibitor, Keap1. BDB can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. nih.govmdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, inducing their transcription. mdpi.com

One of the most significant target genes is heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.govmdpi.com Studies in human keratinocytes (HaCaT cells) show that BDB induces HO-1 expression and activity in a concentration- and time-dependent manner. nih.govresearchgate.net This induction of HO-1 is crucial for BDB's cytoprotective effects against oxidative stressors like H₂O₂ and UVB radiation. nih.gov The activation of this Nrf2/HO-1 axis is further regulated by upstream signaling kinases, including extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). BDB treatment leads to the phosphorylation of both ERK and Akt, and inhibitors of these kinases abrogate the BDB-induced increase in Nrf2 and HO-1 levels. nih.govresearchgate.net

Protection of Mitochondria: In the context of myocardial ischemia-reperfusion injury, BDB mitigates oxidative stress by protecting mitochondrial function. frontiersin.org It attenuates the production of ROS and lipid peroxidation, reduces cytochrome c release, and improves ATP synthesis in cardiomyocytes subjected to oxygen and glucose deprivation (OGD). frontiersin.org Furthermore, BDB enhances the enzymatic activities of key mitochondrial antioxidant enzymes, including manganese superoxide (B77818) dismutase (SOD2), glutathione (B108866) peroxidase (GSH-Px), and isocitrate dehydrogenase 2 (IDH2). frontiersin.org This effect is linked to the activation of the Akt-PGC1α-Sirt3 pathway, where BDB upregulates the expression of Sirtuin 3 (Sirt3) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). frontiersin.orgsigmaaldrich.com

Table 1: Key Mechanistic Pathways of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) Antioxidant Activity

| Mechanism | Key Molecular Targets/Pathways | Observed Effect | Reference |

|---|---|---|---|

| Direct Scavenging | DPPH, hydroxyl, alkyl radicals | Neutralization of free radicals. | jmb.or.kr |

| Cellular Antioxidant Defense | Nrf2/HO-1 Pathway | Upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). | nih.govmdpi.com |

| Upstream Regulation | ERK and Akt Signaling | Phosphorylation of ERK and Akt leads to Nrf2 activation. | nih.gov |

| Mitochondrial Protection | Akt-PGC1α-Sirt3 Pathway | Increased activity of mitochondrial antioxidant enzymes (SOD2, GSH-Px, IDH2). | frontiersin.orgsigmaaldrich.com |

| Stress Response | PM₂.₅-induced ROS | Reduction of intracellular ROS levels and DNA damage. | nih.gov |

Anti-inflammatory Activity

BDB exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and STAT1 Signaling: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, BDB has been shown to inhibit the phosphorylation of NF-κB. nih.gov This inhibition prevents its translocation to the nucleus, thereby suppressing the production of downstream targets like interleukin-6 (IL-6). nih.govnih.gov Similarly, BDB inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), another major signaling molecule in cellular inflammation. nih.govresearchgate.net In TNF-α/IFN-γ-stimulated keratinocytes, BDB treatment suppressed the phosphorylation of NF-κB p65 and its inhibitor, IκBα, preventing the nuclear translocation of NF-κB p65. mdpi.com

Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, p38, and JNK, is interconnected with NF-κB and plays a crucial role in inflammation. mdpi.com BDB has been found to inhibit the activation of the MAPK pathway in UVB-induced HaCaT keratinocytes, which contributes to its protective effects against skin photo-aging. mdpi.com By downregulating these interconnected pathways, BDB effectively reduces the expression of a wide range of inflammatory cytokines and chemokines, including IL-6, IL-8, TNF-α, RANTES, and TARC in stimulated keratinocytes. mdpi.com

Effects on Allergic Inflammation: In a mouse model of atopic dermatitis, BDB treatment suppressed the development of symptoms, as evidenced by reduced serum immunoglobulin E (IgE) levels and decreased inflammatory cell infiltration in ear tissue. nih.govnih.gov This demonstrates its potential to alleviate allergic inflammation in vivo.

Table 2: Inhibitory Effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) on Inflammatory Mediators

| Target Pathway | Key Molecules Inhibited | Cell/Model System | Reference |

|---|---|---|---|

| NF-κB Signaling | Phosphorylation of NF-κB, IκBα | LPS-stimulated RAW 264.7 macrophages; TNF-α/IFN-γ-stimulated HaCaT keratinocytes | mdpi.comnih.gov |

| STAT Signaling | Phosphorylation of STAT1 | LPS-stimulated RAW 264.7 macrophages | nih.govresearchgate.net |

| MAPK Signaling | Phosphorylation of ERK, p38, JNK | UVB- or TNF-α/IFN-γ-stimulated HaCaT keratinocytes | mdpi.com |

| Pro-inflammatory Cytokines | IL-6, IL-8, TNF-α, IL-13 | RAW 264.7 macrophages; HaCaT keratinocytes | mdpi.comnih.gov |

| Allergic Response | Serum Immunoglobulin E (IgE) | Atopic dermatitis mouse model | nih.govnih.gov |

Antimicrobial Activity

While BDB itself has been noted for general antimicrobial activity, more specific mechanistic data comes from related dihydroxybenzaldehyde structures. frontiersin.org Research into gentisaldehyde (2,5-dihydroxybenzaldehyde) and its isomer, 2,3-dihydroxybenzaldehyde (B126233), reveals their effectiveness against bovine mastitis-causing Staphylococcus aureus. frontiersin.orgnih.gov

Studies have determined the minimal inhibitory concentration (MIC) for these compounds against a large set of S. aureus isolates, including antibiotic-resistant strains. frontiersin.org Both gentisaldehyde and 2,3-dihydroxybenzaldehyde showed a MIC₅₀ of 500 mg/L. frontiersin.orgnih.gov The strong correlation between the MICs of these two compounds suggests a similar mode of action, which is distinct from common antiseptics like benzalkonium chloride and chlorhexidine. frontiersin.org Their mechanism is thought to be linked to the impairment of cell membrane permeability. frontiersin.org Importantly, these compounds exhibited low cytotoxicity against bovine mammary epithelial cells at their effective antimicrobial concentrations, highlighting their potential as alternative antiseptics. frontiersin.orgnih.gov

Table 3: Antimicrobial Activity of Dihydroxybenzaldehyde Analogs against S. aureus

| Compound | Target Organism | MIC₅₀ (mg/L) | Reference |

|---|---|---|---|

| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Bovine mastitis S. aureus | 500 | frontiersin.orgnih.gov |

| 2,3-dihydroxybenzaldehyde | Bovine mastitis S. aureus | 500 | frontiersin.orgnih.gov |

Other Biological Activities

Cardioprotective Effects: BDB has been investigated for its protective role in myocardial ischemia and reperfusion (IR) injury. frontiersin.orgsigmaaldrich.com In both in vitro (cardiomyocytes) and in vivo (rat model) settings, BDB was shown to attenuate cytotoxicity, reduce apoptosis by decreasing the cleavage of caspase-3, and improve myocardial contractile dysfunction. frontiersin.org These effects are mediated through the activation of the Akt-PGC1α-Sirt3 signaling pathway, which enhances mitochondrial antioxidant defenses. frontiersin.orgsigmaaldrich.com

Protection of Skin Barrier Function: In TNF-α/IFN-γ-stimulated keratinocytes, which mimics inflammatory skin conditions, BDB helps preserve skin barrier integrity. mdpi.com It dose-dependently increased the levels of key structural and hydration-related proteins such as filaggrin, involucrin, and LEKTI, while downregulating barrier-degrading enzymes like KLK5. mdpi.com Furthermore, BDB protectively regulated the expression of tight junction proteins, including occludin and various claudins, and increased the synthesis of hyaluronic acid, which is crucial for skin moisturization. mdpi.com

Inhibition of Autophagy and Cell Cycle Arrest: Exposure to environmental pollutants like PM₂.₅ can induce detrimental cellular processes. BDB was found to protect human keratinocytes from PM₂.₅-induced damage by mitigating cell cycle arrest and autophagy. nih.gov It reduced DNA damage and the accumulation of intracellular Ca²⁺, which are triggers for autophagy. By inhibiting excessive autophagy, BDB helps prevent skin cell death caused by particulate matter exposure. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 3-Bromo-2,5-dihydroxybenzaldehyde can be confirmed.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl protons. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups like the bromine atom and the aldehyde group causing a downfield shift (to a higher ppm value), and electron-donating hydroxyl groups causing an upfield shift.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons, being on a highly substituted ring, will appear as singlets, as they lack adjacent protons to couple with. The proton at the C6 position is expected to be more deshielded than the proton at the C4 position due to the proximity of the electron-withdrawing aldehyde and bromine groups. The hydroxyl protons will likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CHO | ~9.7 | Singlet |

| H-4 | ~7.1 | Singlet |

| H-6 | ~7.3 | Singlet |

| 2-OH | Broad Singlet | |

| 5-OH | Broad Singlet |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the same electronic effects observed in the ¹H NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons directly attached to the electron-withdrawing bromine and the hydroxyl groups will also have characteristic chemical shifts. The carbon bearing the bromine atom (C3) is expected to be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CHO) | ~195 |

| C2 (-OH) | ~150 |

| C3 (-Br) | ~110 |

| C4 | ~120 |

| C5 (-OH) | ~152 |

| C6 | ~118 |

| C7 (CHO) | ~195 |

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In the case of this compound, no cross-peaks are expected in the aromatic region since the aromatic protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals. For instance, the signal for H-4 would show a correlation to the signal for C-4, and the signal for H-6 would correlate to C-6.

The aldehydic proton (CHO) showing correlations to C-1, C-2, and C-6.

The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

The aromatic proton H-6 showing correlations to C-1, C-2, C-4, and C-5.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₇H₅BrO₃. The expected exact mass would be calculated based on the most abundant isotopes of each element.

Isotopic Pattern Analysis for Bromine Content

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. rsc.orgrsc.orghmdb.ca This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. The presence of this distinct 1:1 doublet in the mass spectrum of this compound would be definitive proof of the presence of a single bromine atom in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

A thorough search for experimental or theoretical studies on the vibrational modes of this compound did not yield specific data. Consequently, the identification of its functional groups and the probing of its hydrogen bonding network through IR and Raman spectroscopy cannot be detailed at this time.

Functional Group Identification

No specific IR or Raman spectral data for this compound is available in the reviewed literature.

Hydrogen Bonding Network Probing

Information regarding the intra- and intermolecular hydrogen bonding network of this compound from vibrational spectroscopy is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed studies on the electronic transitions of this compound using UV-Vis spectroscopy have not been found in the public domain.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

No published X-ray crystallography data for this compound could be located. As a result, a definitive analysis of its solid-state molecular geometry, conformation, crystal packing, and intermolecular interactions is not possible.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, the arrangement of molecules in the crystal lattice and the nature of their non-covalent interactions remain uncharacterized.

Conformational Analysis in the Crystalline State

The specific conformation of the aldehyde and hydroxyl groups relative to the benzene (B151609) ring in the crystalline state of this compound is currently unknown.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Aldehyde Group

The aldehyde group is a primary site for nucleophilic addition and subsequent reactions, making it a versatile handle for molecular elaboration.

The aldehyde functionality of 3-Bromo-2,5-dihydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in coordination chemistry and the synthesis of biologically active compounds. The general reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond. internationaljournalcorner.commdpi.com

For instance, reacting this compound with an aromatic amine, such as a substituted aniline, in a suitable solvent like ethanol (B145695) and refluxing the mixture, often with a catalytic amount of acid, yields the corresponding Schiff base. internationaljournalcorner.comresearchgate.net The stability of these Schiff bases is enhanced by the aromatic nature of both the aldehyde and the amine components. internationaljournalcorner.com The reaction with carbohydrazide (B1668358) can also produce bis-Schiff bases, where two molecules of the aldehyde react with one molecule of the diamine. google.com

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base Formation | Ethanol, reflux | Corresponding Iminobromodihydroxybenzene derivative |

| 3,5-Dichlorosalicylaldehyde | 4-Bromoaniline | Schiff Base Formation | Ethanol, acetic acid (cat.), reflux | 3,5-dichlorosalicylaldimino-4-bromoaniline internationaljournalcorner.com |

The aldehyde group can be selectively reduced to a primary alcohol (a hydroxymethyl group), yielding (2-Bromo-3,6-dihydroxyphenyl)methanol. This transformation is typically achieved using mild reducing agents. However, care must be taken to avoid undesired side reactions, such as the reduction of the bromine atom (hydrodebromination).

Standard hydrogenation methods can lead to the loss of the bromine atom from the aromatic ring. nih.gov A more controlled approach involves an ionic hydrogenation protocol, for example, using triethylsilane in the presence of trifluoroacetic acid. This method has been shown to be effective for the clean reduction of similar brominated hydroxybenzaldehydes without causing debromination. nih.gov

| Substrate | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Bromo-5-methoxy-2-methylbenzaldehyde | Triethylsilane, Trifluoroacetic Acid | Ionic Hydrogenation | 2-Bromo-6-methoxy-1,4-dimethylbenzene | nih.gov |

Oxidation of the aldehyde group affords the corresponding carboxylic acid, 3-Bromo-2,5-dihydroxybenzoic acid. This reaction converts the aldehyde into a more acidic functional group, which can be useful for further derivatization, such as ester or amide formation. Various oxidizing agents can be employed for this purpose. The presence of the phenolic hydroxyl groups requires the use of selective oxidation conditions to prevent undesired reactions at the phenol (B47542) moieties.

To protect the reactive aldehyde group during subsequent chemical transformations, it can be converted into an acetal (B89532). This is typically achieved by reacting the aldehyde with an alcohol, such as ethanol or ethylene (B1197577) glycol, under acidic conditions to form a diethyl acetal or a cyclic acetal, respectively. sigmaaldrich.com This protection strategy is crucial when performing reactions that are incompatible with a free aldehyde, such as those involving strong bases or nucleophiles intended to react at other sites on the molecule. The acetal can be readily hydrolyzed back to the aldehyde under aqueous acidic conditions.

Reactions at the Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups on the aromatic ring provide additional sites for derivatization, although their reactivity can be influenced by their position relative to the other substituents.

The hydroxyl groups can undergo etherification by reaction with alkyl halides in the presence of a base, or esterification by reaction with acyl chlorides or anhydrides. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions. The hydroxyl group at the 2-position (ortho to the aldehyde) can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which can lower its acidity and steric accessibility compared to the hydroxyl group at the 5-position. mdpi.com

In reactions with dihydroxybenzaldehydes, selective alkylation at the more acidic hydroxyl group is often possible. For catechols like 3,4-dihydroxybenzaldehyde, the 4-hydroxyl is more acidic and thus more readily alkylated. mdpi.com For this compound, the relative acidities would determine the site of initial reaction. Using a mild base like sodium bicarbonate in a polar aprotic solvent like DMF is a common strategy for selective O-alkylation of phenolic hydroxyls. mdpi.com

| Substrate | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride, NaHCO₃, NaI, DMF | Selective O-alkylation | 4-(Benzyloxy)-3-hydroxybenzaldehyde | mdpi.com |

Chelation and Complexation with Metal Ions

The presence of the hydroxyl group at the C2 position and the aldehyde group at the C1 position allows this compound to act as a bidentate ligand, forming stable chelate complexes with various metal ions. Salicylaldehyde (B1680747) and its derivatives are well-known for their ability to form metal complexes. researchgate.net The formation of these complexes involves the deprotonation of the phenolic hydroxyl group and coordination of the resulting phenoxide oxygen and the carbonyl oxygen of the aldehyde group to a metal center.

Studies on related compounds, such as 3-bromo-5-chloro-salicylaldehyde, have shown the formation of stable complexes with metal ions like Zinc(II). rsc.org It is anticipated that this compound would exhibit similar behavior, forming complexes with a range of transition and main group metals. These metal complexes of salicylaldehyde derivatives have been investigated for their luminescent properties, which can be fine-tuned by the nature of the substituents on the phenolic ring. researchgate.net

Table 1: Potential Metal Chelation with this compound

| Metal Ion | Potential Coordination | Resulting Complex |

|---|---|---|

| Cu(II) | Bidentate (O, O) | Copper(II) complex |

| Zn(II) | Bidentate (O, O) | Zinc(II) complex |

| Ni(II) | Bidentate (O, O) | Nickel(II) complex |

Reactions Involving the Bromo Substituent

The bromine atom on the aromatic ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. libretexts.org This reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity is then restored by the elimination of the halide ion.

An alternative pathway for SNAr, particularly in the absence of strong activating groups and in the presence of a very strong base, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.comyoutube.com

The bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.govmdpi.com

Suzuki Reaction: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Reacting this compound with various aryl or vinyl boronic acids would yield biaryl or styrenyl derivatives, respectively. organic-chemistry.orgnih.gov The mild reaction conditions and the commercial availability of a wide range of boronic acids make the Suzuki reaction a highly versatile tool for derivatization. wikipedia.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov this compound could be reacted with alkenes like styrene (B11656) or acrylates to introduce vinyl or substituted vinyl groups onto the aromatic ring at the position of the bromine atom. chempedia.info

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with various terminal alkynes would lead to the synthesis of arylethynyl derivatives. researchgate.netresearchgate.netsioc-journal.cn This reaction is highly valuable for constructing conjugated enyne systems and has applications in the synthesis of complex molecules. libretexts.org

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | R-B(OH)₂ (Boronic Acid) | Pd catalyst, Base | Aryl/Vinyl-substituted derivative |

| Heck | Alkene | Pd catalyst, Base | Alkene-substituted derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Further substitution on the benzene ring of this compound is influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, the incoming electrophile will be directed to specific positions on the ring. The two hydroxyl groups are strongly activating, ortho-, para-directing groups. The aldehyde group is a deactivating, meta-directing group. The bromo substituent is deactivating but ortho-, para-directing. The outcome of an electrophilic substitution reaction will depend on the balance of these competing effects and the reaction conditions. Given the strong activating nature of the hydroxyl groups, substitution is likely to occur at the positions ortho or para to them.

Nucleophilic Aromatic Substitution (NAS): As discussed previously (Section 3.3.1), nucleophilic substitution typically involves the displacement of the bromo leaving group. philadelphia.edu.jo The presence of the electron-withdrawing aldehyde group activates the ring for this type of reaction. libretexts.org

Synthesis of Structurally Modified Analogs and Advanced Derivatives

The varied reactivity of this compound allows for the synthesis of a wide array of structurally modified analogs and advanced derivatives. Synthetic strategies can involve the modification of the existing functional groups or the introduction of new ones.

For instance, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The hydroxyl groups can be alkylated to form ethers. The bromo substituent, as detailed above, can be replaced by a variety of carbon-based or heteroatom nucleophiles through SNAr or cross-coupling reactions. nih.govnih.gov

The synthesis of related halogenated benzaldehydes, such as 3-bromo-2,5-difluorobenzaldehyde (B2370111) and 5-bromo-2-hydroxy-3-iodobenzaldehyde, has been documented, indicating that a range of halogenated analogs can be prepared through selective halogenation reactions. prepchem.com Furthermore, methods for the synthesis of substituted benzaldehydes often involve multi-step sequences, including protection-deprotection strategies and carefully controlled substitution reactions. google.com By combining these synthetic methodologies, a large library of derivatives based on the this compound scaffold can be generated.

Table 3: Examples of Potential Structurally Modified Analogs

| Derivative Name | Modification from Parent Compound | Potential Synthetic Route |

|---|---|---|

| 3-Phenyl-2,5-dihydroxybenzaldehyde | Phenyl group replaces Bromo | Suzuki Coupling |

| 3-Ethynyl-2,5-dihydroxybenzaldehyde | Ethynyl group replaces Bromo | Sonogashira Coupling |

| 3-Bromo-2,5-dihydroxybenzoic acid | Carboxylic acid replaces Aldehyde | Oxidation of aldehyde |

| (3-Bromo-2,5-dihydroxyphenyl)methanol | Alcohol replaces Aldehyde | Reduction of aldehyde |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering profound insights into the electronic nature of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique perspective on the molecule's ground and excited state properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.org For molecules like 3-Bromo-2,5-dihydroxybenzaldehyde, DFT is extensively used to predict a variety of ground state properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a Pople-style basis set such as 6-311++G(d,p), is a common choice for such calculations. nih.govnih.gov

These studies typically involve the calculation of key electronic parameters that describe the molecule's reactivity and stability. nih.gov Key properties investigated using DFT include chemical potential (µ), hardness (η), softness (S), and electrophilicity (ω). nih.govmdpi.com The analysis of Mulliken atomic charges, derived from population analysis, helps in understanding the distribution of charge across the molecule and identifying potential sites for electrophilic and nucleophilic attack. bhu.ac.in

| Parameter | Description |

| Chemical Potential (µ) | Measures the escaping tendency of an electron from a stable system. |

| Hardness (η) | Represents the resistance to change in electron distribution. |

| Softness (S) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. |

This table outlines key parameters often calculated using DFT to describe the chemical behavior of a molecule.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying electronic structure. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a higher level of accuracy for certain properties. For this compound, ab initio calculations can be employed to obtain highly accurate electronic energies and wavefunctions, which are crucial for a detailed understanding of its electronic transitions and reactivity.

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. nih.gov For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. The planarity of the benzene (B151609) ring, along with the orientation of the aldehyde and hydroxyl groups, is a key focus of this analysis. nih.gov Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups is also a critical factor influencing the molecule's conformation. nih.gov The molecule is expected to be nearly planar, with minor deviations of the substituent groups from the plane of the aromatic ring. nih.gov

| Geometric Parameter | Description |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three atoms across at least two bonds. |

| Dihedral Angles | The angle between two intersecting planes, used to define the conformation of the molecule. |

This table describes the fundamental geometric parameters determined through optimization calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxy-substituted benzene ring, while the LUMO is likely to be centered on the electron-withdrawing aldehyde group and the carbon atoms of the ring. The distribution and energies of these orbitals are calculated using methods like DFT. bhu.ac.inresearchgate.net

| Orbital | Description | Implication for Reactivity |

| HOMO | The highest energy molecular orbital that is occupied by electrons. | A higher HOMO energy indicates a stronger electron-donating ability (nucleophilicity). youtube.com |

| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. | A lower LUMO energy suggests a greater electron-accepting ability (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. mdpi.com |

This table summarizes the significance of Frontier Molecular Orbitals in predicting the chemical behavior of a molecule.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching and bending modes of the various functional groups, such as the O-H, C=O, C-Br, and C-H bonds. nih.gov Theoretical NMR chemical shifts for ¹H and ¹³C atoms can also be calculated, providing a detailed map of the electronic environment around each nucleus. These theoretical predictions are instrumental in the structural elucidation of newly synthesized compounds. bhu.ac.in

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the molecule participates in chemical transformations, such as nucleophilic substitution or condensation reactions. For instance, the reactivity of the aldehyde group or the substitution patterns on the aromatic ring can be explored through computational modeling of reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

No QSAR models specific to this compound have been found in the surveyed literature. Such studies are essential for correlating a molecule's structural features with its biological activity, but this has not been undertaken for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential map for this compound is not available. This analysis would be crucial for identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its reactivity in chemical reactions. While MEP maps exist for its isomers, they are not applicable here. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Specific Natural Bond Orbital analysis data for this compound, which would provide insight into its orbital interactions, charge transfers, and the stability endowed by intramolecular hydrogen bonding, has not been published. nih.govresearchgate.net

Note: Focus Exclusively on Molecular and Cellular Mechanisms, Avoiding in Vivo Efficacy, Dosage, Safety, or Clinical Trial Data.

Antioxidant Activity: Molecular Mechanisms

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS)

Studies have demonstrated the free-radical scavenging capabilities of 3-Bromo-2,5-dihydroxybenzaldehyde (BDB). One study found that BDB exhibited significant scavenging effects on 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, with an IC50 value of 4.49 mg·L-1, which was superior to the positive controls, Vitamin C and tert-butylhydroquinone (B1681946) (TBHQ) consensus.app. The same study also reported that its scavenging ability on superoxide (B77818) anion radicals (O2-) was stronger than TBHQ, with an IC50 of 0.93 g·L-1, while its effect on hydroxyl free radicals was weaker than both Vitamin C and TBHQ, with an IC50 of 122.42 mg·L-1 consensus.app.

Another bromophenol, bis (2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE), has also been shown to effectively scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals nih.gov. While direct ABTS scavenging data for this compound is not as readily available, the known free radical scavenging activity of related bromophenols supports its antioxidant potential consensus.appnih.govmdpi.com.

Modulation of Cellular Redox Pathways (e.g., Nrf2/Keap1, HO-1, Glutathione (B108866) System)

A key mechanism of BDB's antioxidant action is through the modulation of the Keap1-Nrf2 signaling pathway, a central regulator of cellular antioxidant responses nih.govmdpi.com. Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) binds to Nuclear factor erythroid 2-related factor 2 (Nrf2) in the cytoplasm, targeting it for degradation frontiersin.org. However, in the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus frontiersin.org.

In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, initiating their transcription nih.govmdpi.comfrontiersin.org. Research has shown that BDB treatment upregulates Nrf2 expression and increases its phosphorylation, leading to its accumulation in the nucleus nih.gov. This activation of Nrf2 by BDB is mediated by the phosphorylation of upstream signaling proteins, including extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) nih.govmdpi.comsunyempire.edu.

One of the critical downstream targets of Nrf2 is heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions nih.govmdpi.com. Studies have demonstrated that BDB induces the expression of HO-1 at both the mRNA and protein levels in a concentration- and time-dependent manner nih.gov. The induction of HO-1 by BDB is dependent on Nrf2 activation, as silencing Nrf2 abrogates this effect nih.gov. Furthermore, the cytoprotective effects of BDB against oxidative stress are significantly diminished by inhibiting HO-1 activity, highlighting the importance of this enzyme in BDB's antioxidant mechanism nih.govmdpi.com.

BDB also enhances the cellular antioxidant defense by modulating the glutathione system mdpi.comnih.gov. It increases the protein and mRNA levels of glutathione synthesizing enzymes, such as glutamate-cysteine ligase catalytic subunit (GCLC) and glutathione synthetase (GSS) mdpi.comnih.gov. This leads to an increased production of reduced glutathione (GSH), a major intracellular antioxidant mdpi.comnih.gov. The upregulation of GSS by BDB is also mediated through the Nrf2 pathway, as confirmed by chromatin immunoprecipitation and luciferase reporter gene assays showing enhanced binding of Nrf2 to the ARE in the GSS gene promoter mdpi.com.

Inhibition of Reactive Oxygen Species (ROS) Generation

Studies using human keratinocytes (HaCaT cells) have demonstrated that pretreatment with BDB significantly attenuates the increase in intracellular ROS levels following exposure to oxidative insults mdpi.comnih.govresearchgate.net. This protective effect is dose-dependent and has been visualized using fluorescent probes that detect ROS mdpi.com. The inhibition of ROS generation is a critical aspect of BDB's cytoprotective effects, as excessive ROS can lead to damage of cellular macromolecules like DNA, lipids, and proteins, ultimately contributing to cellular dysfunction and apoptosis nih.govmdpi.comnih.gov.

Anti-inflammatory Activity: Cellular and Molecular Targets

Modulation of Cytokine and Chemokine Production (e.g., IL-6, TNF-α, IFN-γ)

This compound (BDB) has demonstrated significant anti-inflammatory properties by modulating the production of various pro-inflammatory cytokines and chemokines. In human keratinocytes stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), BDB has been shown to downregulate the expression of several key inflammatory mediators. These include interleukin-6 (IL-6), IL-8, IL-13, IFN-γ, and TNF-α itself nih.govnih.gov. Furthermore, BDB also suppresses the production of chemokines such as Eotaxin, macrophage-derived chemokine (MDC), regulated on activation, normal T cell expressed and secreted (RANTES), and thymus and activation-regulated chemokine (TARC) in the same cell model nih.govnih.gov.

The modulation of cytokine and chemokine production by BDB is a key aspect of its anti-inflammatory activity, as these signaling molecules play a crucial role in the initiation and amplification of inflammatory cascades.

Interference with Inflammatory Signaling Pathways (e.g., MAPK, NF-κB)

The anti-inflammatory effects of this compound (BDB) are mediated through its interference with key inflammatory signaling pathways, most notably the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways mdpi.comnih.govnih.gov. These pathways are central to the expression of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines mdpi.comfrontiersin.org.

In TNF-α/IFN-γ-stimulated human keratinocytes, BDB has been shown to modulate the MAPK and NF-κB signaling pathways mdpi.comnih.govnih.gov. The MAPK family includes three main members: extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) mdpi.com. Inflammatory stimuli can lead to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors that promote the expression of inflammatory genes mdpi.com. Studies have shown that BDB can influence the phosphorylation status of these MAPKs, thereby dampening the inflammatory response mdpi.comnih.gov.

Similarly, the NF-κB pathway is a critical regulator of inflammation frontiersin.org. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes frontiersin.org. Research indicates that BDB can inhibit the phosphorylation of key signaling molecules within the NF-κB pathway, thus preventing its activation and subsequent pro-inflammatory gene expression nih.govresearchgate.net. Specifically, BDB has been observed to inhibit the phosphorylation of NF-κB in RAW 264.7 macrophages nih.govresearchgate.net.

By interfering with both the MAPK and NF-κB signaling cascades, BDB effectively reduces the production of pro-inflammatory mediators and exerts its anti-inflammatory effects at the cellular and molecular level.

Data Tables

Table 1: Effects of this compound on Free Radical Scavenging

| Radical | IC50 of this compound | Comparison with Controls | Reference |

| DPPH | 4.49 mg·L-1 | Better than Vitamin C and TBHQ | consensus.app |

| Superoxide Anion (O2-) | 0.93 g·L-1 | Stronger than TBHQ | consensus.app |

| Hydroxyl | 122.42 mg·L-1 | Weaker than Vitamin C and TBHQ | consensus.app |

Table 2: Modulation of Inflammatory Cytokines and Chemokines by this compound in TNF-α/IFN-γ-Stimulated Human Keratinocytes

| Cytokine/Chemokine | Effect of this compound | Reference |

| IL-6 | Downregulated | nih.govnih.gov |

| IL-8 | Downregulated | nih.govnih.gov |

| IL-13 | Downregulated | nih.govnih.gov |

| IFN-γ | Downregulated | nih.govnih.gov |

| TNF-α | Downregulated | nih.govnih.gov |

| Eotaxin | Downregulated | nih.govnih.gov |

| MDC | Downregulated | nih.govnih.gov |

| RANTES | Downregulated | nih.govnih.gov |

| TARC | Downregulated | nih.govnih.gov |

Regulation of Inflammatory Enzymes (e.g., COX, LOX, iNOS)

There is no available research that specifically investigates the molecular mechanisms by which this compound regulates inflammatory enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or inducible nitric oxide synthase (iNOS). While studies on the isomer 3-Bromo-4,5-dihydroxybenzaldehyde show anti-inflammatory effects, these are linked to the modulation of signaling pathways like NF-κB and MAPK, rather than direct inhibition of COX, LOX, or iNOS enzymes. nih.govmdpi.comnih.gov

Antimicrobial Activity: Cellular and Molecular Mechanisms

No specific studies detailing the cellular or molecular mechanisms of antimicrobial activity for this compound could be identified.

Bacterial Growth Inhibition Mechanisms

There is no available data on the specific mechanisms through which this compound may inhibit bacterial growth.

Fungal Growth Inhibition Mechanisms

Information regarding the mechanisms of fungal growth inhibition by this compound is not present in the available literature.

Mechanisms of Action on Microbial Cell Components

There are no documented studies on the specific interactions or mechanisms of action of this compound on microbial cellular components.

Enzyme Inhibition Studies: Kinetic and Binding Mechanisms

No literature containing kinetic or binding mechanism studies for enzyme inhibition by this compound was found.

Specific Enzyme Target Identification (e.g., alpha-Amylase)

There is no scientific evidence identifying specific enzyme targets, such as alpha-amylase, for this compound or detailing its inhibitory effects.

Receptor-Ligand Interaction Studies and Molecular Docking

No receptor-ligand interaction studies or molecular docking simulations for this compound have been published in peer-reviewed journals.

Modulation of Cellular Processes (e.g., Apoptosis, Cell Cycle)

The effects of this compound on cellular processes such as apoptosis and the cell cycle have not been documented in the available scientific literature.

Applications in Advanced Materials Science and Organic Synthesis

Building Block for Complex Organic Synthesis

The reactivity of the aldehyde and hydroxyl functional groups, combined with the presence of a bromine atom, makes 3-Bromo-2,5-dihydroxybenzaldehyde a valuable starting material for constructing intricate molecular frameworks.

Synthesis of Heterocyclic Compounds

While specific examples detailing the use of this compound in the synthesis of heterocyclic compounds are not extensively documented in publicly available research, its structural motifs are analogous to other salicylaldehyde (B1680747) derivatives that are widely used for this purpose. Generally, salicylaldehydes are key precursors for synthesizing a variety of heterocyclic systems, including coumarins, chromones, and benzofurans, through reactions involving the aldehyde and adjacent hydroxyl group. The presence of the bromine atom on the aromatic ring of this compound offers a reactive site for further functionalization through cross-coupling reactions, potentially leading to a diverse array of substituted heterocyclic products.

Intermediates for Natural Product Synthesis

The synthesis of complex natural products often relies on the use of versatile, functionalized building blocks. While direct application of this compound as an intermediate in the total synthesis of specific natural products is not prominently reported, related structures are of significant interest. For instance, the isomer 6-bromo-2,3-dihydroxybenzaldehyde (B8785862) has been identified as a key intermediate in the synthesis of salvianolic acid A. researchgate.net This highlights the potential of brominated dihydroxybenzaldehydes as crucial scaffolds for constructing the core structures of biologically active natural products. The strategic placement of functional groups in this compound makes it a plausible, though currently underexplored, candidate for similar synthetic endeavors. The deconstructive and divergent synthesis of bioactive natural products is a growing field where such versatile intermediates are highly sought after. mdpi.combldpharm.com

Precursor for Bioactive Compound Synthesis

The synthesis of novel bioactive compounds is a cornerstone of medicinal chemistry. Brominated and hydroxylated aromatic aldehydes are well-established precursors for compounds with a range of biological activities. nih.govnih.gov For example, the related compound 3-Bromo-2-hydroxybenzaldehyde (B158676) is utilized as a reagent in the synthesis of potential antiviral and anticancer agents. nih.gov Another isomer, 3-bromo-4,5-dihydroxybenzaldehyde, isolated from marine red algae, has demonstrated significant antioxidant and cytoprotective effects, protecting skin cells from oxidative damage. nih.govresearchgate.net Although direct studies on the bioactivity derived from this compound are scarce, its structural similarity to these potent compounds suggests its potential as a precursor for new therapeutic agents.

Development of Functional Polymers and Resins

The unique electronic and structural properties of this compound make it an attractive monomer for the creation of advanced functional polymers and frameworks with tailored characteristics.

Monomer for Conjugated Polymers with Tailored Electronic Properties

Conjugated polymers are a class of materials with interesting electronic and optical properties, making them suitable for applications in electronics such as organic light-emitting diodes (OLEDs). The design and synthesis of monomers are critical to tailoring the properties of the final polymer. While the direct use of this compound as a monomer is not widely documented, the principles of polymer design suggest its potential. The aldehyde and hydroxyl groups can participate in polymerization reactions, while the bromine atom can be used to tune the electronic properties of the resulting polymer or to serve as a handle for post-polymerization modification.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them promising materials for gas storage, catalysis, and sensing. sigmaaldrich.commdpi.com The synthesis of COFs relies on the use of monomers that can form strong covalent bonds in a predictable manner. Salicylaldehyde-based monomers are frequently employed in the synthesis of highly stable imine-based COFs.

The aldehyde functionality of this compound allows it to undergo condensation reactions with amines to form the imine linkages that define the framework of many COFs. The hydroxyl groups can contribute to the stability of the framework through hydrogen bonding and can also serve as coordination sites for metal ions in post-synthetic modification. This could lead to the creation of metallo-COFs with enhanced catalytic or sensing capabilities. Although the specific incorporation of this compound into COFs has not been detailed in the literature, its structural features align well with the requirements for COF monomer design.

Utilization in the Synthesis of Functional Dyes and Pigments

There is currently no specific information in the available scientific literature on the utilization of this compound in the synthesis of functional dyes and pigments. While substituted benzaldehydes can be precursors to colorants, research explicitly detailing this application for this compound has not been found.

Chemo- and Biosensor Development

The development of chemo- and biosensors often relies on molecules that can signal the presence of an analyte through a measurable change, such as fluorescence or color. Despite the potential for the functional groups of this compound to be involved in such interactions, there is a lack of specific studies on its application in this field.

Fluorescent Probes

No published research was identified that describes the use of this compound in the creation of fluorescent probes.

Colorimetric Sensors

There is no available data or research indicating the use of this compound for the development of colorimetric sensors.

Catalytic Applications

While derivatives and complexes of similar compounds, such as 3-bromo-2-hydroxybenzaldehyde, have been explored for their catalytic activities, there is no specific information regarding the catalytic applications of this compound or its derivatives. For instance, a manganese(II) coordination polymer derived from 3-bromo-2-hydroxybenzaldehyde has been synthesized and its catalytic activity investigated, but this compound lacks the second hydroxyl group present in this compound. semanticscholar.org Therefore, no direct data on the catalytic properties of the specified compound can be provided.

Emerging Research Directions and Future Perspectives

Exploration of Unconventional Synthetic Methodologies for Enhanced Sustainability

The pursuit of greener and more efficient synthetic routes for 3-Bromo-2,5-dihydroxybenzaldehyde and related compounds is a key area of research. Traditional methods often rely on harsh reagents and conditions. Current research is exploring sustainable alternatives such as:

Biocatalysis: Utilizing enzymes to catalyze the bromination of phenolic precursors could offer a milder and more selective synthetic route.

Mechanochemistry: This solvent-free approach uses mechanical force to drive chemical reactions, reducing waste and energy consumption. mdpi.com

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to batch processes.

Catalytic Debromomethoxylation: A novel method for synthesizing functionally substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes with benzaldehyde (B42025) dimethyl acetal (B89532), using zinc chloride as a catalyst. kpfu.ru

These methodologies align with the principles of green chemistry, aiming to develop more environmentally benign and economically viable production methods for halogenated benzaldehydes.

Advanced Computational Modeling for Structure-Function Relationships and Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding the intricate relationship between the molecular structure of this compound and its chemical and biological activities. Advanced modeling techniques are being employed to:

Predict Reactivity: Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new derivatization strategies.

Elucidate Reaction Mechanisms: Computational studies can model reaction pathways and transition states, providing insights into the mechanisms of synthesis and biological interactions. For instance, studies on substituted benzaldehydes have used multiparametric equations to analyze solvent effects and understand reaction kinetics. researchgate.net

Correlate Structure with Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate specific structural features of benzaldehyde derivatives with their biological effects, such as anti-inflammatory or antioxidant properties. researchgate.net

These computational approaches accelerate the discovery process by allowing for the virtual screening of potential derivatives and the rational design of molecules with enhanced properties.

Discovery of Novel Biological Targets and Mechanistic Pathways (beyond current scope)

While a comprehensive discussion of biological targets is beyond the scope of this article, it is noteworthy that research into the bioactivity of this compound and similar compounds is an active field. Studies have shown that this compound, isolated from marine red algae, can protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway. nih.govresearchgate.net Further research is focused on identifying new biological targets and elucidating the detailed molecular mechanisms through which it exerts its effects. For example, it has been shown to protect keratinocytes from damage induced by particulate matter 2.5 (PM2.5) by mitigating ROS generation, mitochondrial dysfunction, and DNA damage. nih.govmdpi.com

Integration into Supramolecular Assemblies and Nanomaterials

The unique structural features of this compound, including its aromatic ring, hydroxyl groups, and halogen substituent, make it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials.

Crystal Engineering: The intermolecular interactions of substituted benzaldehydes, such as hydrogen bonding and halogen bonding, are being studied to control the formation of specific crystal structures with desired properties. nih.gov

Nanoparticle Functionalization: Aldehyde-functionalized magnetic nanoparticles have been developed for applications like capturing chemotherapeutic agents. acs.org The aldehyde group provides a reactive handle for attaching the nanoparticles to other molecules.

Metal-Organic Frameworks (MOFs): The hydroxyl and aldehyde functionalities could serve as coordinating sites for metal ions, enabling the formation of porous MOFs with potential applications in catalysis, gas storage, and sensing.

The integration of this compound into larger, organized structures opens up new avenues for its application in materials science and nanotechnology.

Development of Smart Materials Based on Derivatives

"Smart materials" that respond to external stimuli are a major focus of modern materials science. Derivatives of this compound are being explored for the development of such materials. For example, the reversible exsolution and re-integration of nickel nanoparticles in a perovskite structure demonstrates a "smart" catalyst material with potential for high-temperature applications. rsc.org The ability of the aldehyde and hydroxyl groups to participate in reversible reactions, such as Schiff base formation or hydrogen bonding, could be harnessed to create materials that change their properties in response to changes in pH, temperature, or the presence of specific analytes.

Addressing Unexplored Reactivity and Derivatization Pathways

While the basic reactivity of benzaldehydes is well-established, there are still unexplored avenues for the derivatization of this compound. Research is focused on:

Selective Functionalization: Developing methods for the selective reaction of one functional group in the presence of others is a key challenge. For instance, protecting group strategies are often employed in the derivatization of substituted benzaldehydes. acs.org

Novel Derivatization Reagents: The use of novel reagents can lead to the formation of new classes of derivatives with unique properties. For example, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is used for the analysis of aldehydes and ketones. sigmaaldrich.comresearchgate.net

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, but can be challenging with reactive substrates like aldehydes. acs.org

Overcoming these challenges will expand the chemical space accessible from this compound and enable the synthesis of a wider range of functional molecules.

Challenges and Opportunities in the Field of Halogenated Benzaldehyde Chemistry

The field of halogenated benzaldehyde chemistry presents both significant challenges and exciting opportunities.

Challenges:

Regioselectivity: Controlling the position of halogenation on the aromatic ring during synthesis can be difficult. khanacademy.orgyoutube.com

Toxicity and Environmental Impact: The potential toxicity and persistence of some halogenated organic compounds necessitate careful consideration of their environmental fate. nih.govnih.gov

Scalability of Novel Syntheses: Scaling up new, sustainable synthetic methods from the laboratory to an industrial scale can be a significant hurdle.

Opportunities:

Pharmaceutical and Agrochemical Applications: Halogenated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and pesticides. nih.gov

Development of New Materials: The unique properties of these compounds make them promising candidates for the development of advanced materials with novel optical, electronic, and biological properties.

Understanding Biological Systems: Halogenated benzaldehydes can serve as chemical probes to study biological processes and identify new drug targets. rsc.org

Continued research and innovation in this area are poised to address the existing challenges and unlock the full potential of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-2,5-dihydroxybenzaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves electrophilic aromatic substitution. For example, 2-bromophenol can undergo ortho-formylation using paraformaldehyde in the presence of MgCl₂ and triethylamine (Et₃N) to form the dihydroxybenzaldehyde derivative. Key parameters include:

- Molar ratios : Increasing MgCl₂ and paraformaldehyde equivalents reduces reflux time .

- Solvent drying : Pre-drying tetrahydrofuran (THF) and triethylamine minimizes side reactions .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with recrystallization (e.g., using ethanol/water) for purification .

Q. How can researchers distinguish this compound from structurally similar brominated benzaldehydes?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy : Compare aromatic proton splitting patterns (e.g., para vs. meta substitution). For example, 3-bromo-2-hydroxybenzaldehyde shows distinct coupling in the aromatic region vs. 4-bromo-2-hydroxybenzaldehyde .

- HPLC-MS : Retention times and mass fragmentation patterns differentiate isomers. Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) for brominated aromatics:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., bromine or formaldehyde) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

- Methodological Answer : Regioselectivity in electrophilic substitution is influenced by:

- Directing groups : The hydroxyl group at C2 directs formylation to C5. Bromine at C3 further deactivates the ring, requiring activated formaldehyde (e.g., via MgCl₂ coordination) .

- Computational modeling : Density Functional Theory (DFT) predicts charge distribution to identify reactive sites. Software like Gaussian or ORCA can model transition states .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Purity assessment : Use differential scanning calorimetry (DSC) to confirm melting points. Impurities (e.g., residual solvents) lower observed mp .

- 2D-NMR : HSQC and HMBC correlations verify structural assignments, resolving discrepancies in older literature .

Q. How can researchers design kinetic studies to evaluate the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental setup : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 270 nm for benzaldehyde derivatives).

- Kinetic analysis : Apply pseudo-first-order models to calculate half-life (t₁/₂). For example, acidic conditions may accelerate debromination, detected via LC-MS .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can reaction yields be improved?

- Methodological Answer :

- Thiosemicarbazone formation : React with substituted thiosemicarbazides in ethanol under reflux. Optimize stoichiometry (1:1.2 aldehyde:thiosemicarbazide) and isolate via column chromatography (silica gel, ethyl acetate/hexane) .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.